6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene
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Overview
Description
6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of chloro, methoxy, and methyl substituents on the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro groups can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of 6-chloro-3-[4-chlorophenyl]-7-methoxy-1-methyl-2-naphthaldehyde.
Reduction: Formation of 3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene.
Substitution: Formation of 6-methoxy-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene.
Scientific Research Applications
6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methyl-2-naphthol
- 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methyl-2-naphthaldehyde
- 6-Methoxy-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene
Comparison: Compared to its analogs, 6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
55614-40-9 |
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Molecular Formula |
C18H14Cl2O |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
6-chloro-3-(4-chlorophenyl)-7-methoxy-1-methylnaphthalene |
InChI |
InChI=1S/C18H14Cl2O/c1-11-7-13(12-3-5-15(19)6-4-12)8-14-9-17(20)18(21-2)10-16(11)14/h3-10H,1-2H3 |
InChI Key |
FHPQEVYCURZASP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=C(C=C12)OC)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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